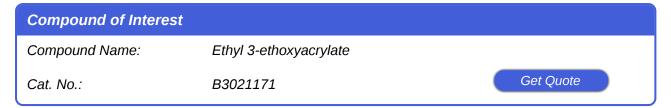


# Spectroscopic and Synthetic Profile of Ethyl 3ethoxyacrylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **Ethyl 3-ethoxyacrylate**, a key intermediate in organic and pharmaceutical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. A representative synthetic pathway is also illustrated.

## **Spectroscopic Data**

The empirical formula for **Ethyl 3-ethoxyacrylate** is C<sub>7</sub>H<sub>12</sub>O<sub>3</sub>, with a molecular weight of 144.17 g/mol . The spectroscopic data presented below provides a comprehensive fingerprint for the characterization and quality control of this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environments within the molecule. The data for **Ethyl 3-ethoxyacrylate** is summarized in the table below.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.5	d	~12	1H	Нс
~5.2	d	~12	1H	Hb
~4.1	q	~7	2H	Hd
~3.8	q	~7	2H	He
~1.3	t	~7	3H	На
~1.2	t	~7	3H	Hf

Structure for <sup>1</sup>H NMR Assignments:

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

~167       C=O (ester)         ~162       C(OEt)         ~97       =CH(COOEt)         ~66       OCH <sub>2</sub> (ethoxy)         ~60       OCH <sub>2</sub> (ester)         ~15       CH <sub>3</sub> (ethoxy)         ~14       CH <sub>3</sub> (ester)	Chemical Shift (δ) ppm	Assignment	
~97       =CH(COOEt)         ~66       OCH <sub>2</sub> (ethoxy)         ~60       OCH <sub>2</sub> (ester)         ~15       CH <sub>3</sub> (ethoxy)	~167	C=O (ester)	
~66 OCH <sub>2</sub> (ethoxy)  ~60 OCH <sub>2</sub> (ester)  ~15 CH <sub>3</sub> (ethoxy)	~162	C(OEt)	
~60 OCH <sub>2</sub> (ester) ~15 CH <sub>3</sub> (ethoxy)	~97	=CH(COOEt)	
~15 CH <sub>3</sub> (ethoxy)	~66	OCH <sub>2</sub> (ethoxy)	
	~60	OCH <sub>2</sub> (ester)	
~14 CH <sub>3</sub> (ester)	~15	CH₃(ethoxy)	
	~14	CH₃(ester)	

Structure for <sup>13</sup>C NMR Assignments:

## **Infrared (IR) Spectroscopy**



The IR spectrum identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)	Intensity	Assignment
~2980	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch ( $\alpha$ , $\beta$ -unsaturated ester)
~1630	Medium	C=C stretch (alkene)
~1220	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ether)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Proposed Fragment
144	Moderate	[M] <sup>+</sup> (Molecular Ion)
115	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
99	Strong	[M - OC <sub>2</sub> H <sub>5</sub> ]+
71	Strong	[M - COOC <sub>2</sub> H <sub>5</sub> ]+

## **Experimental Protocols**

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:



- Weigh approximately 10-20 mg of Ethyl 3-ethoxyacrylate for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[3]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
   5 mm NMR tube to remove any particulate matter.
- · Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR:
  - Acquire a single-pulse experiment.
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR:
  - Acquire a proton-decoupled single-pulse experiment.
  - Set the spectral width to cover the full <sup>13</sup>C chemical shift range (e.g., 0-220 ppm).[4]
  - Use a pulse angle of 30-45 degrees.



- Set a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Apply baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CHCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and CDCl<sub>3</sub> at 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum and pick the peaks in both <sup>1</sup>H and <sup>13</sup>C spectra.

# Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of liquid **Ethyl 3-ethoxyacrylate** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]
- Acquire the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

#### Data Processing:



- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- · Perform a baseline correction if necessary.
- Label the major absorption peaks.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

#### Sample Preparation:

- Prepare a dilute solution of **Ethyl 3-ethoxyacrylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Transfer the solution to a GC vial.

Instrument Setup and Data Acquisition:

- Gas Chromatograph (GC) Conditions:
  - Injector: Set to a temperature of ~250°C.
  - Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280°C and hold for a few minutes.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a mass range of m/z 40-400.
  - Source Temperature: Set to ~230°C.
  - Quadrupole Temperature: Set to ~150°C.



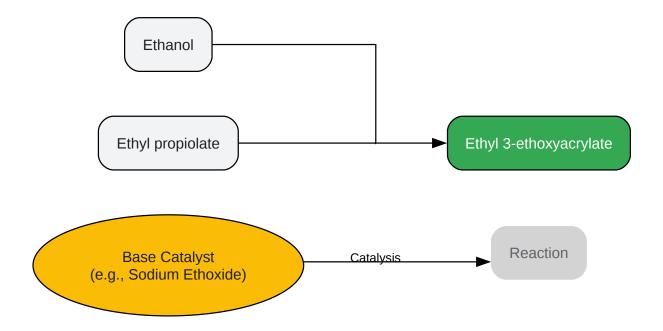
Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.

#### Data Processing:

- Analyze the total ion chromatogram (TIC) to identify the retention time of the Ethyl 3ethoxyacrylate peak.
- Extract the mass spectrum corresponding to this peak.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

## Synthesis of Ethyl 3-ethoxyacrylate

A common method for the synthesis of **Ethyl 3-ethoxyacrylate** involves the reaction of ethyl propiolate with ethanol in the presence of a base catalyst.



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Caption: Synthesis of **Ethyl 3-ethoxyacrylate** from ethyl propiolate and ethanol.



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